molecular formula C9H7F3N2 B2700363 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile CAS No. 954274-26-1

2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile

Cat. No. B2700363
CAS RN: 954274-26-1
M. Wt: 200.164
InChI Key: FHVQEYWIQPXYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile” is a chemical compound with the molecular formula C9H7F3N2 . It has a molecular weight of 200.16 . This compound is a hydrochloride salt .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8H,14H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.16 . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Polymerization Initiators and Complexation

Trifluoromethanesulphonates (triflates), related to the trifluoromethyl group in 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile, demonstrate significant solvation and complexation properties. These are crucial in initiating polymerizations of ethylenic monomers, providing pathways to obtaining various polymeric materials. The study of these complexations helps in understanding the conditions under which covalent triflates can be obtained, facilitating the synthesis of ethylenic compounds and esters under specific conditions (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Synthesis of Heterocyclic Compounds

The reactivity of compounds structurally related to this compound has been explored in the synthesis of heterocyclic compounds, such as tetrahydropyrimido[4,5-b]-quinoline derivatives. These syntheses contribute to the development of compounds with potential antimicrobial activities, showcasing the application of such molecules in medicinal chemistry (Elkholy & Morsy, 2006).

Analytical Techniques

Dansyl amino acids determination using chemiluminescence post-column reaction in high-performance liquid chromatography (HPLC) involves compounds similar to this compound. This method underscores the utility of such compounds in enhancing analytical methodologies for the detection and quantification of amino acids, critical in various biochemical and pharmaceutical analyses (Won-yong & Nieman, 1994).

Determination of Enantiomeric Purity

α-Amino-α-trifluoromethyl-phenylacetonitrile has been studied as a potential reagent for the 19F NMR determination of enantiomeric purity of chiral acids. This application highlights the role of such compounds in facilitating the determination of stereochemical composition of molecules, which is essential in the development of chiral pharmaceuticals (Koóš & Mosher, 1993).

Fluorimetric Chemosensors for Ion Recognition

The synthesis and photophysical characterization of triarylimidazoles based on a phenylalanine core, involving reactions with acetonitrile, point to the application of related compounds in the development of fluorimetric chemosensors. These sensors are crucial for the detection of biologically and analytically important ions, demonstrating the compound's utility in sensor technology and material science (Esteves, Raposo, & Costa, 2016).

properties

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVQEYWIQPXYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.